N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide
Overview
Description
The compound “N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and rings, including a benzotriazole ring, an amide group, and a carbonothioyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzotriazole ring, the introduction of the chloro and phenyl groups, and the formation of the amide and carbonothioyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzotriazole ring is a heterocyclic ring that contains two nitrogen atoms . The amide group (-CONH2) and the carbonothioyl group (-C(=S)-) are functional groups that contain carbon, oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzotriazole ring, the amide group, and the carbonothioyl group are all reactive and could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzotriazole ring, the amide group, and the carbonothioyl group could affect its solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S/c22-16-11-18-19(26-27(25-18)14-7-3-1-4-8-14)12-17(16)23-21(30)24-20(28)13-29-15-9-5-2-6-10-15/h1-12H,13H2,(H2,23,24,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUCVLYSLFRCLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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